N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N'-(4-phenylbutan-2-YL)ethanediamide
Overview
Description
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide is an organic compound with a complex structure that includes a benzopyran ring and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide typically involves multiple steps. One common method starts with the preparation of 3,4-dihydro-1H-2-benzopyran, which can be synthesized by hydrogenation of benzopyran in the presence of a catalyst such as palladium on carbon under high pressure and temperature . The next step involves the reaction of 3,4-dihydro-1H-2-benzopyran with an appropriate alkylating agent to introduce the benzopyran moiety. Finally, the compound is coupled with 4-phenylbutan-2-ylamine under suitable conditions to form the desired ethanediamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran: A precursor in the synthesis of the compound.
4-Phenylbutan-2-ylamine: Another precursor used in the synthesis.
Isochroman: A structurally related compound with similar chemical properties.
Uniqueness
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide is unique due to its specific combination of the benzopyran and phenylbutanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(11-12-17-7-3-2-4-8-17)24-22(26)21(25)23-15-20-19-10-6-5-9-18(19)13-14-27-20/h2-10,16,20H,11-15H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDKSJSYJVGGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2C3=CC=CC=C3CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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